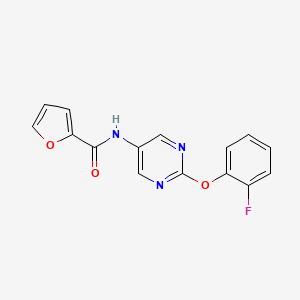

Ethyl (3-carbamoylthiophen-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

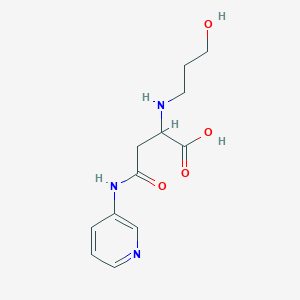

Ethyl (3-carbamoylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C9H10N2O4S . It has a molecular weight of 242.26 and is a solid at room temperature . The IUPAC name for this compound is ethyl { [3- (aminocarbonyl)-2-thienyl]amino} (oxo)acetate .

Molecular Structure Analysis

The InChI code for Ethyl (3-carbamoylthiophen-2-yl)carbamate is 1S/C9H10N2O4S/c1-2-15-9(14)7(13)11-8-5(6(10)12)3-4-16-8/h3-4H,2H2,1H3,(H2,10,12)(H,11,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis

Ethyl (3-carbamoylthiophen-2-yl)carbamate is a solid at room temperature . It has a melting point of 185°C .Aplicaciones Científicas De Investigación

Synthesis of Carboximides

This compound is utilized in the synthesis of carboximides, which are valuable in the production of various pharmaceuticals. The process involves acyl isocyanates and can be used to create a range of carboximide compounds with potential therapeutic applications .

Study of Carcinogenicity

Ethyl N-(3-carbamoylthiophen-2-yl)carbamate has been studied for its carcinogenic potential. Research has shown that its metabolites may include substances that can cause DNA damage, which is crucial for understanding the risk associated with exposure to this compound .

NMR Spectroscopy

In the field of structural biology, this compound can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to understand its structure and behavior at the molecular level. This information is essential for designing drugs and understanding biological processes .

Risk Assessment in Food Safety

The compound’s derivatives, such as ethyl carbamate, are assessed for their risk in food safety. Studies have been conducted to determine the levels of ethyl carbamate in alcoholic beverages and their potential health risks, which is vital for public health policies .

Development of Analytical Methods

Research involving ethyl N-(3-carbamoylthiophen-2-yl)carbamate has led to the development of new analytical methods, such as improved gas chromatography-mass spectrometry (GC-MS) techniques. These methods enhance the detection and quantification of chemicals in various samples .

Safety and Hazards

The safety information for Ethyl (3-carbamoylthiophen-2-yl)carbamate includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl N-(3-carbamoylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-7-5(6(9)11)3-4-14-7/h3-4H,2H2,1H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJVWBGUXGJDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CS1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(3-carbamoylthiophen-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)